molecular formula C14H14N2O2 B3509718 1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE

1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE

Cat. No.: B3509718
M. Wt: 242.27 g/mol
InChI Key: FAUKYMHSECMHRP-UHFFFAOYSA-N
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Description

1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a methyl group, and a phenyl group attached to the pyrazole ring, making it a valuable scaffold in various chemical reactions and applications .

Preparation Methods

The synthesis of 1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE typically involves the reaction of phenyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 1-(3-ACETYL-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE include other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-acetyl-5-methyl-1-phenylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-13(10(2)17)14(11(3)18)15-16(9)12-7-5-4-6-8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUKYMHSECMHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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